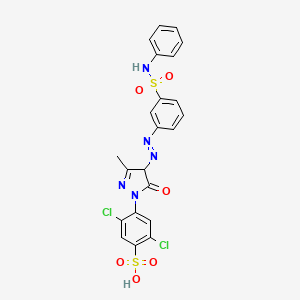
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a pyrazolone derivative, under alkaline conditions to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid group, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is used in staining techniques for microscopy and in the study of biological processes.
Industry: The compound is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The sulfonic acid group enhances the solubility and stability of the compound, allowing it to be used in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-sulfophenyl)azo-2-pyrazolin-5-one disodium salt
- Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
Uniqueness
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of both chloro and sulfonic acid groups enhances its reactivity and solubility, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
91101-21-2 |
|---|---|
Molekularformel |
C22H17Cl2N5O6S2 |
Molekulargewicht |
582.4 g/mol |
IUPAC-Name |
2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C22H17Cl2N5O6S2/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14/h2-12,21,28H,1H3,(H,33,34,35) |
InChI-Schlüssel |
NJOYTYKWRUYHOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



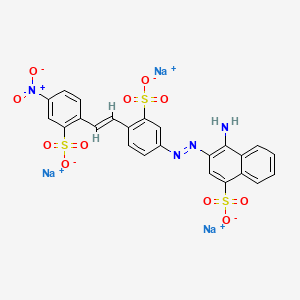
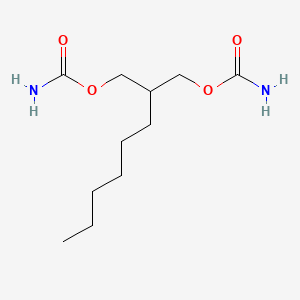
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
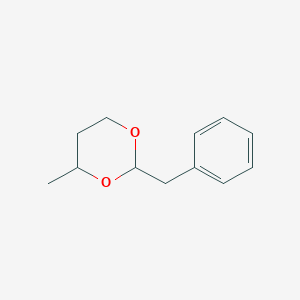
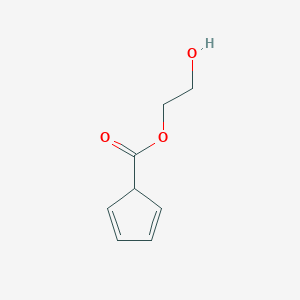
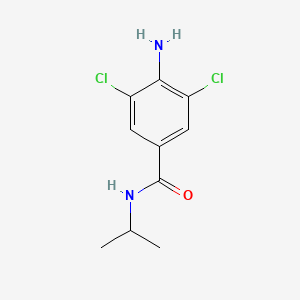
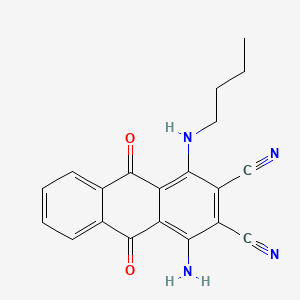
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
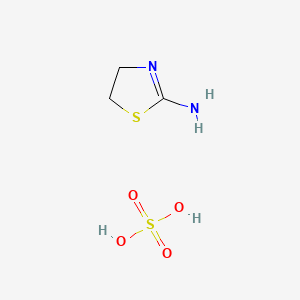
![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
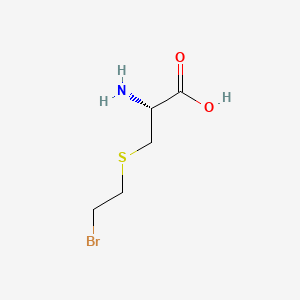
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
